2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound “2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” belongs to the family of triazolopyridines . Triazolopyridines are a class of heterocyclic compounds that have many pharmaceutical applications due to their biological activity . They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anxiolytic, herbicidal, pesticidal, antithrombotic, anti-inflammatory, and antiproliferative properties .
Scientific Research Applications
Synthesis and Insecticidal Assessment
The synthesis of various heterocycles incorporating a thiadiazole moiety, such as pyridine and triazolopyridine derivatives, has been explored for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These compounds, identified through various spectroscopic techniques, show potential as insecticidal agents, highlighting their relevance in agricultural research and pest management strategies (Fadda et al., 2017).
Potential Antiasthma Agents
Research into triazolopyrimidines as potential antiasthma agents has identified several compounds with mediator release inhibitory properties. This discovery opens avenues for the development of novel pharmacological interventions for asthma, a prevalent respiratory condition (Medwid et al., 1990).
Metal-Free Synthesis of Triazolopyridines
The metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines via oxidative N-N bond formation demonstrates a novel strategy for constructing heterocyclic compounds. This method features short reaction times and high yields, showcasing the efficiency of metal-free approaches in organic synthesis (Zheng et al., 2014).
Antimicrobial and Antioxidant Activities
The synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives has been investigated for their antimicrobial and antioxidant activities. These compounds exhibit moderate to good binding energies with target proteins, suggesting their potential use in treating microbial infections and oxidative stress-related conditions (Flefel et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridines , which have been found to exhibit various biological activities.
Mode of Action
It’s known that triazolopyridine derivatives can interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, including those involved in cell signaling and metabolism .
Result of Action
Similar compounds have been found to exhibit various biological activities, including anti-tumor activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N6OS/c20-19(21,22)13-2-1-3-14(10-13)24-16(29)11-30-17-5-4-15-25-26-18(28(15)27-17)12-6-8-23-9-7-12/h1-10H,11H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOHVXJLAIKYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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